Mutisianthol

Description

Context and Significance of Indane Natural Products in Chemical Biology

The indane scaffold is a significant structural motif found in a variety of natural products with diverse biological activities. This bicyclic framework, comprising fused benzene (B151609) and cyclopentane (B165970) rings, provides a rigid core that can be decorated with various substituents, leading to a wide range of chemical properties and interactions with biological targets. Indane and indanone derivatives, for instance, have been explored for their potential in medicinal chemistry due to reported activities such as antibacterial, anti-inflammatory, antitumor, and antiviral effects. tudublin.ieresearchgate.netmdpi.comresearchgate.netbeilstein-journals.org Natural products containing the indane or indanone core serve as valuable scaffolds and chemical synthons for lead optimization in drug discovery. researchgate.net Examples of biologically active natural products featuring the indane scaffold include those with antibacterial activity, cytotoxic properties against cancer cell lines, and compounds with radical scavenging abilities. tudublin.ieresearchgate.netresearchgate.net The versatile nature of the indane system makes it a subject of ongoing interest in the synthesis and evaluation of new therapeutic molecules. researchgate.netmdpi.combeilstein-journals.org

Historical Overview of Mutisianthol Discovery and Initial Characterization

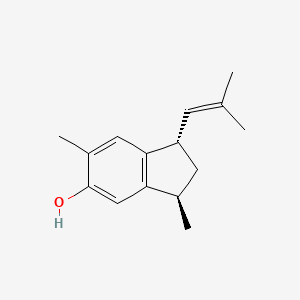

This compound was first isolated in 1979 by Bohlmann and colleagues. wikipedia.orgresearchgate.net The compound was discovered in the roots of Mutisia homoeantha, a plant species from the Asteraceae family. wikipedia.orgresearchgate.net Initial characterization identified this compound as a phenolic sesquiterpene. researchgate.net Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, typically having a molecular formula of C₁₅H₂₄, although variations exist due to cyclization and functionalization. ctdbase.org this compound has a molecular formula of C₁₅H₂₀O and a molar mass of 216.32 g/mol . wikipedia.orgnih.gov Early structural assignments were based on spectroscopic methods, including NMR experiments. researchgate.netnih.gov Subsequent research led to a structural amendment, suggesting that the natural product corresponds to a specific stereoisomer, likely the trans isomer, based on spectral comparisons with synthesized indane derivatives. nih.gov The absolute configuration of (+)-Mutisianthol has been assigned as (1S,3R) through synthetic studies. nih.gov

Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O | wikipedia.orgnih.gov |

| Molar Mass | 216.32 g/mol | wikipedia.orgnih.gov |

| PubChem CID | 12168490 (for (1S,3R) isomer) | wikipedia.org |

| PubChem CID | 10846395 (for (+/-)-Mutisianthol) | nih.gov |

| Classification | Sesquiterpene, Prenol Lipid | ctdbase.orgnih.gov |

| Source Plant | Mutisia homoeantha | wikipedia.orgresearchgate.net |

| Year of Isolation | 1979 | wikipedia.orgresearchgate.net |

Detailed research into this compound has included efforts towards its total synthesis. Several synthetic routes have been developed, often starting from readily available precursors such as 2-methylanisole. nih.govfishersci.casynarchive.com These synthetic efforts have not only confirmed the structure of this compound but also provided access to the compound for further investigation. nih.govsynarchive.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPNOPENVFTBB-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C=C(C(=C2)C)O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479072 | |

| Record name | Mutisianthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70855-59-3 | |

| Record name | (1S,3R)-2,3-Dihydro-3,6-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70855-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mutisianthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070855593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mutisianthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mutisianthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69DJ259PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

The primary botanical sources of mutisianthol belong to the Asteraceae family, commonly known as the aster or daisy family.

Mutisia homoeantha as the Primary Source

Mutisia homoeantha is recognized as a primary natural source of this compound. wikipedia.orgrsc.orgresearchgate.netacs.org This phenolic sesquiterpene was first isolated from the roots of Mutisia homoeantha by Bohlmann et al. in 1979. wikipedia.orgacs.orgresearchgate.net The genus Mutisia comprises approximately sixty species distributed along the Andes mountain range and in parts of southern Brazil, Paraguay, Uruguay, and northern Argentina. wikipedia.org While Mutisia homoeantha is a key source, the specific geographic distribution of this particular species is within the broader range of the genus.

Identification of Related Compounds and Isomers (e.g., Jungianol (B1252176) from Jungia malvaefolia)

Research has identified compounds structurally related to this compound, including isomers. Jungianol is a notable example, isolated from Jungia malvaefolia. nih.govresearchgate.netslideserve.comepdf.pubusp.brgrafiati.comnih.gov Interestingly, jungianol was isolated by the same research group that first reported this compound, and from a plant species also within the Asteraceae family. researchgate.netepdf.pub Both this compound and jungianol are phenolic sesquiterpenes with the molecular formula C₁₅H₂₀O, and they share a plausibly common biogenetic origin from an α-curcumene type precursor through intramolecular alkylation. nih.govresearchgate.net Initial structural assignments regarding the stereochemistry of the side chains on the five-membered rings in this compound and jungianol were later revised based on synthetic studies. researchgate.net

| Compound Name | Botanical Source | Molecular Formula | PubChem CID |

| This compound | Mutisia homoeantha | C₁₅H₂₀O | 10846395 |

| Jungianol | Jungia malvaefolia | C₁₅H₂₀O | 11241394 |

Advanced Isolation Techniques from Plant Extracts

The isolation of natural products like this compound from complex plant extracts typically involves a series of advanced techniques to separate and purify the target compound. Solid-liquid extraction is a fundamental initial step, where pulverized plant material is extracted using various solvents based on the polarity of the compounds being sought. natpro.com.vnresearchgate.netmdpi.com Successive extractions with solvents of increasing polarity, such as hexane, benzene (B151609), chloroform, ethyl acetate (B1210297), acetone, methanol, and water, can be employed to fractionate the extract. natpro.com.vn

Chromatographic techniques are crucial for the further purification of this compound from these crude extracts. High-performance liquid chromatography (HPLC), particularly preparative HPLC (prep-HPLC), is a powerful tool for separating structurally similar compounds. natpro.com.vnresearchgate.netnih.gov Different modes of HPLC, including reversed-phase, normal phase, size exclusion, and ion exchange, can be utilized depending on the properties of the natural product. nih.gov The development of new packing materials for column chromatography, such as Amberlite XAD-2, Diaion HP-20, MCI gel, and Sephadex LH-20, has improved the efficacy and reproducibility of fractionating highly polar compounds. natpro.com.vn

Detailed research findings on the isolation of this compound often involve spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate and confirm the structure of the isolated compound. acs.orgresearchgate.netgoogle.de Calculated NMR data can be used as a tool for structural elucidation, particularly when dealing with isomers like jungianol and this compound. google.de

While specific detailed protocols for the isolation of this compound from Mutisia homoeantha in recent advanced studies were not extensively detailed in the search results beyond the initial isolation report, the general principles of natural product isolation involving extraction followed by various chromatographic purification steps and spectroscopic characterization are standard in the field. natpro.com.vnresearchgate.netmdpi.comnih.gov Synthetic routes to this compound have also been developed, which can sometimes involve intermediates or methodologies relevant to understanding its chemical behavior and potential isolation challenges. researchgate.netfishersci.casynarchive.comacs.orgnih.gov

Elucidation of Molecular Structure and Stereochemistry

Initial Structural Assignment and Spectroscopic Evidence

Upon its isolation, the initial structural assignment of mutisianthol was primarily based on spectroscopic data. researchgate.netnycu.edu.twacs.orgtandfonline.com

Early Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Early characterization of this compound relied on techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Analysis of the 1H and 13C NMR spectra provided crucial information about the connectivity of atoms and the functional groups present in the molecule. nycu.edu.twacs.org Mass spectrometry, particularly Electron Ionization Mass Spectrometry (EI-MS), helped determine the molecular weight and fragmentation pattern, supporting the proposed molecular formula C15H20O. nycu.edu.twacs.orgnih.gov

Initial spectroscopic data, including IR, 1H-NMR, and 13C-NMR, were recorded. For instance, the spectral data for a synthetic cis isomer, later compared to this compound, included characteristic signals in its 1H and 13C NMR spectra. nycu.edu.twacs.org

Proposed Relative Stereochemical Features

Based on the initial spectroscopic interpretation, the relative configuration of the two side chains on the five-membered indane ring of this compound was assigned as cis. nycu.edu.twacs.orgthieme-connect.comlookchem.com This proposed cis relationship was considered an intriguing aspect of the molecule, suggesting a specific folding of its biogenetic precursor during cyclization. nycu.edu.twacs.org

Stereochemical Reassessment and Definitive Structure Determination

Subsequent synthetic efforts aimed at synthesizing the initially proposed cis isomer of this compound led to a reassessment of its relative stereochemistry. researchgate.netacs.orgtandfonline.comthieme-connect.comresearchgate.netacs.org

Evidence Leading to Structural Revision (e.g., Synthetic Corroboration and Spectroscopic Comparison of Synthetic Isomers)

Synthetic studies played a crucial role in revising the structure of this compound. When a cis-1-(5-acetoxy-3,6-dimethyl-1-indanyl)-2-methyl-1-propene was synthesized, its spectral data were found to be different from those of natural this compound. researchgate.netnycu.edu.twacs.orgtandfonline.comacs.org A key piece of evidence came from the NMR spectrum of the synthetic cis product and its intermediates, which showed a high-field signal characteristic of cis-1,3-dialkylindanes. researchgate.netnycu.edu.twacs.orgtandfonline.comresearchgate.netacs.org This signal was notably absent in the spectrum of the natural terpene. researchgate.netnycu.edu.twacs.orgtandfonline.comresearchgate.netacs.org

This significant spectral difference strongly suggested that the initial cis assignment for this compound was incorrect. researchgate.netnycu.edu.twacs.orgtandfonline.comresearchgate.netacs.org Consequently, a revised structure featuring a trans relationship between the substituents at the C-1 and C-3 positions of the indane skeleton was proposed. researchgate.netnycu.edu.twacs.orgtandfonline.comresearchgate.netacs.org The synthesis of the corresponding trans isomer and comparison of its spectral data with natural this compound confirmed that the trans structure was in agreement with the natural product. researchgate.netnycu.edu.twacs.orgtandfonline.comresearchgate.netacs.org

Assignment of Absolute Configuration (e.g., by Chiral Synthesis)

The absolute configuration of this compound was later determined through the first total synthesis of its enantiomers. The first synthesis of the natural product (+)-mutisianthol assigned its absolute configuration as (1S,3R). researchgate.netnih.govacs.orgscite.airesearchgate.netacs.orgacs.orgresearchgate.net This assignment was established through an asymmetric synthetic route. nih.govacs.orgacs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation (e.g., X-ray Crystallography of Derivatives)

While direct X-ray crystallography data for this compound itself is not extensively reported in the provided sources, advanced spectroscopic techniques and comparative analysis with synthetic compounds were crucial for definitive structural confirmation. The detailed comparison of 1H and 13C NMR data between the natural product and synthetic cis and trans isomers was a primary method for confirming the revised trans relative stereochemistry. researchgate.netnycu.edu.twacs.orgtandfonline.comresearchgate.netacs.org

Biosynthetic Pathways and Precursor Derivation

Proposed Biogenetic Origin from Terpenoid Precursors (e.g., R-curcumene-type precursor)

Mutisianthol is plausibly derived in nature from an R-curcumene-type precursor nycu.edu.tw. R-curcumene is a sesquiterpene that shares a similar structural framework, suggesting a common origin in their biosynthetic routes nycu.edu.twthegoodscentscompany.comperflavory.comthegoodscentscompany.com. The cyclization of an R-curcumene-type molecule is a key step in forming the indane nucleus characteristic of this compound nycu.edu.tw.

Postulated Enzymatic Transformations and Key Biosynthetic Intermediates

While specific enzymatic transformations involved in the biosynthesis of this compound in Mutisia homoeantha are not extensively detailed in the search results, synthetic approaches provide insights into the types of chemical transformations necessary to construct the this compound skeleton from potential precursors. These synthetic routes often involve steps that mimic plausible biological reactions, such as cyclization and functional group modifications nycu.edu.twresearchgate.netnih.govscite.aiacs.orgresearchgate.netusp.brrsc.orgsynarchive.com.

Key steps in synthetic strategies that might parallel biosynthetic transformations include:

Cyclization reactions to form the indane ring system nycu.edu.twresearchgate.netrsc.org.

Introduction of the hydroxyl group nycu.edu.tw.

Modification of the side chain nycu.edu.tw.

One synthetic approach involves the ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives, mediated by reagents like thallium(III) or iodine(III), to form the indane core nih.govscite.aiacs.orgresearchgate.netusp.brdiva-portal.org. While these are chemical reagents, the transformation itself represents a plausible rearrangement that could be enzymatically catalyzed in a biological system.

Comparative Biosynthesis with Structurally Related Indane Compounds

This compound shares structural similarities with other indane sesquiterpenes, such as jungianol (B1252176) nycu.edu.tw. Interestingly, jungianol, found in Jungia malvaefolia, is also thought to arise from the same biogenetic precursor as this compound, likely an R-curcumene-type molecule nycu.edu.tw. The difference in their structures, particularly the stereochemistry and the position of functional groups, suggests that divergent enzymatic transformations occur after the initial cyclization of the common precursor nycu.edu.tw.

The biosynthesis of these related indane compounds likely involves similar initial steps, such as the cyclization of a terpenoid precursor, followed by distinct enzymatic pathways that lead to the specific structural features of each compound nycu.edu.tw. Comparative studies of the enzymes and genetic pathways involved in the production of this compound and related indanes in different plant species could provide further clarity on these divergent biosynthetic routes.

Strategies for Chemical Synthesis

Total Synthesis Approaches

Pioneering synthetic efforts have laid the groundwork for accessing the mutisianthol scaffold, introducing key methodologies for the formation of the substituted indane ring system.

Pioneering Synthetic Routes and Methodological Innovations

Another diastereoselective total synthesis of (±)-mutisianthol was accomplished in 12 steps, also starting from 2-methylanisole. researchgate.netresearchgate.net This route specifically focused on obtaining the required trans-1,3-disubstituted indane intermediate with high diastereoselectivity. researchgate.netresearchgate.net

More recent approaches have explored alternative strategies, including an intramolecular oxidative Heck cyclization approach for the total synthesis of (±)-mutisianthol and (±)-epi-mutisianthol. acs.orgorcid.orgdntb.gov.uamolaid.com Additionally, a route utilizing a Lewis acid catalyzed modified Nazarov type cyclization has been developed for the synthesis of the substituted indane framework, which was subsequently applied to the total synthesis of (±)-mutisianthol and (±)-epi-mutisianthol in a nine-step sequence. rsc.orgresearchgate.netgoogle.comresearchgate.netrsc.orgresearchgate.netdntb.gov.ua

Diastereoselective and Enantioselective Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of this compound due to its defined absolute configuration. Several methodologies have been developed to control the diastereoselectivity and enantioselectivity during the synthesis.

Asymmetric hydrogenation has been employed as a key step to establish the stereogenic centers in this compound. The asymmetric hydrogenation of a nonfunctionalized olefin using chiral iridium catalysts has been a successful strategy in the first total synthesis of (+)-mutisianthol. acs.orgnih.govacs.orgacs.orgresearchgate.netscite.aisigmaaldrich.com This method allows for the introduction of the first stereocenter through the enantioselective hydrogenation of an unfunctionalized double bond. illinois.edu Chiral iridium catalysts are known for their effectiveness in asymmetric hydrogenation, particularly for certain types of olefins. illinois.eduresearchgate.net

The construction of the trans-1,3-disubstituted indane core, a crucial structural feature of this compound, has been effectively achieved through ring contraction reactions mediated by thallium(III) or iodine(III) reagents. thieme-connect.comthieme-connect.comacs.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netscite.aisigmaaldrich.comscielo.brscielo.brresearchgate.netresearchgate.net

Thallium(III)-promoted oxidative rearrangement of 1,2-dihydronaphthalenes has been shown to yield the desired ring-contracted indane products. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net For instance, the treatment of a 1-methyl-1,2-dihydronaphthalene (B8576145) derivative with thallium trinitrate (TTN) has been reported to lead to an indane with the same relative configuration as this compound and jungianol (B1252176). thieme-connect.com This method has been successfully applied in diastereoselective total syntheses. researchgate.netresearchgate.net

Similarly, iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes provides functionalized indanes, often with trans-1,3-disubstitution. scielo.brscielo.brresearchgate.net This transformation has been successfully employed in the total synthesis of (+)-mutisianthol. scielo.brscielo.br Studies comparing thallium(III) and iodine(III)-mediated ring contraction reactions have investigated their effectiveness and yields for synthesizing indanes from protected 1,2-dihydronaphthalenes. researchgate.net

The intramolecular oxidative Heck cyclization has been explored as a strategy for constructing the indane framework of this compound. This approach involves a palladium-catalyzed reaction that forms a carbon-carbon bond, leading to the cyclized indane system. The total synthesis of (±)-mutisianthol and (±)-epi-mutisianthol has been achieved via an intramolecular oxidative Heck cyclization approach. acs.orgorcid.orgdntb.gov.uamolaid.com This method offers a route to the indane core through a transition metal-catalyzed process.

Lewis acid catalyzed modified Nazarov type cyclization has been developed as a synthetic route to substituted indane derivatives, which can serve as intermediates for the synthesis of this compound. rsc.orgresearchgate.netgoogle.comresearchgate.netrsc.orgresearchgate.netdntb.gov.ua This cyclization reaction involves the formation of a five-membered ring (the indane core) from a divinyl ketone or a related precursor under the influence of a Lewis acid catalyst. rsc.orgresearchgate.net A new synthetic route utilizing this methodology has been applied in the total synthesis of (±)-mutisianthol and (±)-epi-mutisianthol, providing a concise nine-step linear sequence to these compounds. rsc.orgresearchgate.netdntb.gov.ua The reaction mechanism typically involves the generation of a cationic intermediate that undergoes electrocyclic ring closure. researchgate.net

Samarium(II) Iodide-Mediated Reductive Coupling Reactions

Samarium(II) iodide (SmI₂) is a versatile reagent in organic synthesis, known for its ability to mediate reductive coupling reactions and functional group reductions rsc.orgresearchgate.netgu.se. These reactions often involve single-electron transfer processes and can be powerful tools for carbon-carbon bond formation and the construction of carbocyclic systems rsc.orggu.senih.gov. SmI₂-mediated intramolecular reductive coupling reactions of ketyl radicals with unsaturated compounds like alkenes and alkynes can lead to functionalized carbocycles, including tertiary alcohols, often with good yields and favorable diastereoselectivity rsc.org. While general applications of SmI₂ in natural product total synthesis, including those with hydroxy(methyl)tetrahydronaphthalene structures which this compound belongs to, have been highlighted, specific detailed examples of SmI₂-mediated reductive coupling directly applied to the synthesis of the this compound core structure were not explicitly detailed in the search results rsc.org. However, the utility of SmI₂ in constructing carbon-carbon bonds with stereochemical control makes it a relevant method in the broader context of synthesizing complex natural products like this compound rsc.org.

Titanium Tetrachloride (TiCl4) Promoted Cyclizations

Titanium tetrachloride (TiCl₄) has been employed in organic synthesis, particularly in promoting reactions such as aldol (B89426) condensations and cyclizations researchgate.netacs.orgresearchgate.net. TiCl₄-promoted aldol condensation reactions followed by elimination have been developed for the synthesis of β,β-disubstituted α,β-unsaturated carbonyl compounds researchgate.netacs.orgresearchgate.net. These methods can be applicable to challenging condensations and provide products with high E/Z ratios researchgate.netacs.org. While the search results mention TiCl₄ in the context of aldol condensations and reductions researchgate.netacs.orgresearchgate.net, and a zinc-titanium tetrachloride reagent used in reductive dehalogenation studylib.net, a direct application of TiCl₄ promoted cyclizations specifically for the synthesis of the this compound indane core was not a primary focus of the provided snippets. However, TiCl₄'s role as a Lewis acid in promoting carbon-carbon bond formation and cyclization reactions in other contexts suggests its potential utility in constructing indane frameworks, although specific examples for this compound require further detailed literature investigation beyond the provided results.

Other Cascade and Cyclization Reactions for Indane Scaffolds

The indane scaffold, present in this compound and other biologically active compounds, has been constructed using various cascade and cyclization reactions beilstein-journals.org. Transition-metal-catalyzed cyclization reactions are common strategies for building heterocyclic and carbocyclic systems like indanes beilstein-journals.org. Examples include Lewis acid catalyzed modified Nazarov type cyclization, which has been applied in the total synthesis of this compound and epi-mutisianthol researchgate.netdntb.gov.uaresearchgate.net. This method involves the formation of a substituted indane derivative through a cyclization process researchgate.netdntb.gov.ua. Intramolecular oxidative Heck cyclization has also been utilized in the total synthesis of (±)-mutisianthol and (±)-epi-mutisianthol as a strategic step to form the indane scaffold researchgate.netresearchgate.netresearchgate.net. Additionally, gold(I)-catalyzed propargyl Claisen rearrangement/hydroarylation cascade reactions have been successfully employed to form the indane skeleton in the synthesis of (±)-epi-jungianol, a related compound researchgate.net. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones have also been developed to afford chiral spiro[indene-pyrrolidine-pyrimidine]s, demonstrating the use of organocatalysis in constructing indane-related structures with high stereoselectivity beilstein-journals.org.

Formal Syntheses and Construction of this compound Core Structure

Formal synthesis involves the synthesis of a known intermediate in a previously reported total synthesis. Several approaches have been developed for the construction of the this compound core structure and formal syntheses of this compound and its epimer. A new synthetic route utilizing Lewis acid catalyzed modified Nazarov type cyclization was applied in the total synthesis of this compound and epi-mutisianthol researchgate.netdntb.gov.uaresearchgate.net. This method provides a substituted indane framework researchgate.netdntb.gov.ua. Asymmetric formal syntheses of epi-mutisianthol and epi-jungianol (B1246320) have been achieved using strategies that complement intramolecular cyclopentannulation methods researchgate.netresearchgate.net. The construction of the trans-1,3-disubstituted indane intermediate, which is crucial for this compound, has been achieved through diastereoselective thallium(III) or iodine(III) mediated ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives acs.orgnih.govresearchgate.net. A concise route for the synthesis of 1-vinylindanes, which could serve as intermediates, has also been described using intramolecular cyclization of o-cinnamyl chalcones researchgate.net. Nickel-catalyzed reductive cyclization of enones has also been successfully used in short stereoselective syntheses of (+)-mutisianthol, providing access to indanones with various substituents acs.org.

Semi-synthetic Transformations and Analogue Preparation

While the provided search results primarily focus on the total synthesis of this compound, semi-synthetic transformations and the preparation of analogues are common strategies in natural product chemistry to explore structure-activity relationships and generate compounds with potentially improved properties. The search results mention the synthesis of the enantiomer of this compound acs.orgnih.gov and epi-mutisianthol researchgate.netresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net, which can be considered analogues or stereoisomers. The synthesis of epi-mutisianthol, for instance, has been achieved through different routes, including Lewis acid catalyzed modified Nazarov type cyclization researchgate.netdntb.gov.ua and intramolecular oxidative Heck cyclization researchgate.netresearchgate.net. These examples highlight the ability to prepare closely related structures. Although detailed descriptions of extensive semi-synthetic modifications of this compound itself were not prominent in the search results, the various synthetic approaches to the core structure and related isomers provide a foundation for potential semi-synthetic efforts starting from isolated or synthesized this compound or late-stage synthetic intermediates.

Synthetic Challenges and Advancements in Stereocontrol

The synthesis of this compound presents significant synthetic challenges, particularly concerning the establishment of the correct relative and absolute stereochemistry of the indane core acs.orgnih.govresearchgate.netnih.govuni.luresearchgate.net. This compound has two stereocenters on the indane ring, requiring controlled formation of these centers to obtain the desired trans configuration acs.orgnih.gov. Early synthetic studies were crucial in revising the proposed cis structure to the trans isomer based on spectral comparison acs.orgnih.gov.

Advancements in stereocontrol have been achieved through various methodologies. Asymmetric hydrogenation of nonfunctionalized olefins using chiral iridium catalysts has been identified as a key step in the first total synthesis of (+)- and (-)-mutisianthol, allowing for the control of stereochemistry at one center acs.orgnih.gov. Diastereoselective ring contraction of 1,2-dihydronaphthalene derivatives mediated by thallium(III) or iodine(III) has been employed to construct the trans-1,3-disubstituted indane intermediate with the desired relative stereochemistry acs.orgnih.govresearchgate.net.

Other methods contributing to stereocontrol in indane synthesis, relevant to this compound, include Lewis acid catalyzed modified Nazarov type cyclization, which can influence the stereochemical outcome researchgate.netdntb.gov.uaresearchgate.net. Intramolecular cyclization reactions, such as the oxidative Heck cyclization, have also been applied to construct the indane scaffold with consideration for stereoselectivity researchgate.netresearchgate.netresearchgate.net. More recent advancements in asymmetric catalysis, such as nickel-catalyzed reductive cyclization of enones, have demonstrated high enantiomeric induction in the synthesis of substituted indanones, including (+)-mutisianthol acs.org. The development of bifunctional chiral catalysts, like thioureas, for asymmetric annulation reactions further underscores the ongoing efforts to achieve high stereoselectivity in constructing indane systems beilstein-journals.org. These advancements highlight the importance of developing and applying stereoselective reactions to synthesize complex natural products like this compound in their biologically active form.

Preclinical Pharmacological Activities and Mechanistic Investigations

Biological Activity Screening in In Vitro Models

In vitro screening assays are fundamental in identifying the potential therapeutic properties of natural compounds like Mutisianthol.

This compound has demonstrated moderate activity against several human tumor cell lines in in vitro settings researchgate.netresearchgate.net. Specifically, studies have reported its effects on SF-295 (glioblastoma), HCT-8 (colon carcinoma), and MDA-MB-435 cell lines researchgate.netresearchgate.netiitk.ac.in.

The SF-295 cell line is derived from a human glioblastoma and is commonly used as a model for brain cancer research altogenlabs.comsigmaaldrich.comaccegen.comsigmaaldrich.commerckmillipore.com. HCT-8 cells originate from a human ileocecal colorectal adenocarcinoma and are utilized in the study of colorectal cancer atcc.orgcytion.comaccegen.comculturecollections.org.ukabmgood.com. The MDA-MB-435 cell line has been widely used in cancer research, although it is now understood to be derived from melanoma cells rather than breast cancer cells, as originally thought cancer.govcytion.comnih.govatcc.orgnih.gov.

Research indicates that this compound exhibits moderate activity against these cell lines researchgate.netresearchgate.net. While the term "moderate activity" is used, specific IC50 values or detailed dose-response data for this compound against these cell lines were not consistently available in the provided search results. However, the consistent reporting of activity against this panel of diverse cancer cell lines suggests a general cytotoxic or growth inhibitory effect.

| Cell Line | Tissue/Cancer Type (Reported Use) | This compound Activity |

| SF-295 | Glioblastoma altogenlabs.comsigmaaldrich.comaccegen.comsigmaaldrich.commerckmillipore.com | Moderate Activity researchgate.netresearchgate.net |

| HCT-8 | Colon Carcinoma atcc.orgcytion.comaccegen.comculturecollections.org.ukabmgood.com | Moderate Activity researchgate.netresearchgate.net |

| MDA-MB-435 | Melanoma (formerly considered breast cancer) cancer.govcytion.comnih.govatcc.orgnih.gov | Moderate Activity researchgate.netresearchgate.net |

Based on the provided search results, the primary preclinical biological activity reported for this compound is its antitumor potential in the aforementioned cancer cell lines researchgate.netresearchgate.netiitk.ac.in. While the broader class of sesquiterpenes to which this compound belongs is known for diverse biological activities, including anticholinesterase, alpha-glucosidase, antibacterial, antidiabetic, insecticidal, and cardioprotective effects researchgate.net, specific reports detailing other distinct biological activities for this compound itself in preclinical systems were not prominently featured in the available snippets.

Molecular Mechanisms of Action and Cellular Target Investigations

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential.

Specific details regarding the precise molecular interactions of this compound, such as inhibition of particular enzymes or binding to specific receptors, were not extensively described in the provided search results. While some studies discuss enzyme inhibition or receptor binding in the context of other compounds or general drug discovery researchgate.netgoogle.comgoogle.com, these mechanisms were not explicitly linked to this compound's activity in the available snippets.

The modulation of cellular signaling pathways and processes, such as the induction of cell cycle arrest or apoptosis, are common mechanisms by which compounds exert anticancer effects researchgate.netnih.govufrj.brnih.gov. Although this compound demonstrates in vitro anticancer activity researchgate.netresearchgate.net, detailed investigations into the specific cellular signaling pathways or processes it modulates (e.g., which cell cycle phase is affected, the specific apoptotic pathways activated) were not explicitly provided for this compound in the search results. Research on other compounds highlights the importance of these mechanisms in preclinical cancer studies researchgate.netnih.govufrj.brnih.gov.

Advanced Analytical Methodologies for Detection and Quantification

Applications of Spectroscopic Methods in Purity Assessment and Structural Verification

Infrared (IR) spectroscopy is also employed, providing information about the functional groups present in the molecule. nycu.edu.twmdpi.comscielo.br Mass spectrometry (MS), often coupled with chromatographic techniques, is vital for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. nycu.edu.twmdpi.comrsc.orgscielo.br High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further supporting the elemental composition and structural assignment. mdpi.comrsc.orgscielo.brnih.govbeilstein-journals.org

Theoretical studies, such as GIAO/DFT analysis, can complement experimental spectroscopic data for structural elucidation and confirmation, particularly in assigning NMR spectroscopic data for rigid molecular structures. uchile.cl

Chromatographic Techniques for Separation and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and quantitative analysis of mutisianthol, both during isolation from natural sources and in synthetic procedures. Column chromatography, typically using silica (B1680970) gel, is widely used for the purification of this compound and its synthetic precursors from reaction mixtures or crude extracts. nycu.edu.twmdpi.comrsc.orgscielo.brscielo.brbeilstein-journals.orgthieme-connect.debeilstein-journals.org Different solvent systems, such as mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane, are employed as eluents depending on the polarity of the compounds being separated. nycu.edu.twrsc.orgscielo.brscielo.brbeilstein-journals.orgbeilstein-journals.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of this compound and related compounds. beilstein-journals.orgbeilstein-journals.orgchimia.chusp.bracs.org HPLC is used to determine the purity of samples and to separate enantiomers, particularly when coupled with chiral stationary phases. beilstein-journals.orgbeilstein-journals.orgchimia.chusp.br The enantiomeric excess (ee) of synthetic this compound or its precursors can be determined by chiral HPLC analysis. beilstein-journals.orgbeilstein-journals.orgchimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the analysis of volatile or semi-volatile compounds, including terpenes like this compound. scielo.brscielo.brnsf.govresearchgate.netua.pt GC-MS provides both separation and structural information through mass fragmentation patterns, aiding in the identification and quantification of this compound in complex mixtures. scielo.brscielo.brnsf.govresearchgate.netua.pt GC analysis can also be used to determine yields and diastereomeric ratios of reaction products. nsf.gov

Mass Spectrometric Applications in Metabolite Profiling (in non-human biological samples)

While direct studies on this compound metabolite profiling in non-human biological samples were not extensively found in the search results, mass spectrometry, particularly when coupled with advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC-MS or UPLC-HRMS), is a standard methodology for metabolomic profiling in various biological matrices, including plant extracts. nih.govsciepub.comsciepub.com

Metabolomic profiling aims to identify and quantify the complete set of metabolites in a biological sample. UPLC-HRMS allows for the separation of a wide variety of metabolites and provides high-resolution mass data for their identification. nih.govsciepub.comsciepub.com Metabolites are typically identified by comparing their accurate mass, retention time, and fragmentation patterns (MS/MS data) with databases, in silico libraries, or authentic reference compounds. nih.govsciepub.comsciepub.com

Although specific studies on this compound metabolites in non-human samples were not detailed, the general principles and techniques of mass-spectrometry-based metabolomics would be applicable. This involves extracting metabolites from the biological matrix, separating them chromatographically (e.g., by UPLC), and detecting them using a mass spectrometer (e.g., quadrupole time-of-flight MS). nih.govsciepub.comsciepub.com Data analysis involves processing the raw MS data, identifying individual metabolites based on their spectral characteristics, and performing statistical analysis to compare metabolite profiles under different conditions. sciepub.comsciepub.com This approach could potentially be used to study the presence and transformation of this compound or related compounds in the plant Mutisia homoeantha or in other non-human biological systems if administered or present.

Future Perspectives and Research Directions

Unexplored Biosynthetic Avenues and Enzymatic Studies

The natural biosynthetic pathway of Mutisianthol is currently unknown. Elucidating this pathway represents a significant and unexplored research avenue. It is hypothesized that the biosynthesis begins with the cyclization of a universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). This initial cyclization is likely catalyzed by a specific terpene synthase, leading to a carbocation intermediate that undergoes subsequent rearrangements and enzymatic modifications to yield the final this compound structure.

Future research should focus on the isolation and characterization of the enzymes involved in this pathway from Mutisia homoeantha. This would involve a combination of transcriptomic analysis to identify candidate terpene synthase and cytochrome P450 monooxygenase genes, followed by heterologous expression and functional characterization of the encoded enzymes. A detailed understanding of these enzymatic processes could pave the way for the biocatalytic production of this compound and its derivatives, offering a more sustainable and potentially more efficient alternative to chemical synthesis.

Table 1: Putative Enzymatic Steps in this compound Biosynthesis

| Putative Step | Enzyme Class | Precursor/Intermediate | Product/Intermediate | Research Goal |

| Cyclization | Terpene Synthase | Farnesyl Pyrophosphate | Cyclic Sesquiterpene Intermediate | Isolate and characterize the specific terpene synthase. |

| Hydroxylation | Cytochrome P450 | Sesquiterpene Intermediate | Hydroxylated Intermediate | Identify and characterize the specific P450 enzymes. |

| Rearrangement | Unknown | Carbocation Intermediates | Indane Scaffold | Elucidate the mechanism of the ring system formation. |

Development of Novel and Efficient Synthetic Strategies for Complex Analogs

Future synthetic efforts could explore novel methodologies such as intramolecular oxidative Heck cyclization or Lewis acid-catalyzed Nazarov-type cyclization to construct the indane core. researchgate.net The development of modular synthetic routes would be particularly valuable, allowing for the late-stage functionalization of the this compound scaffold. This would enable the rapid generation of a library of analogs with modifications at various positions, which is essential for systematic structure-activity relationship (SAR) studies.

In-depth Mechanistic Studies on Specific Cellular and Molecular Targets

Preliminary studies have shown that this compound exhibits moderate activity against several human tumor cell lines, including SF-295 (glioblastoma), HCT-8 (colon cancer), and MDA-MB-435 (melanoma). nih.gov However, the specific cellular and molecular targets through which this compound exerts its cytotoxic effects remain to be elucidated. Identifying these targets is a critical step in understanding its mechanism of action and for its further development as a potential anticancer agent.

Future research should employ a range of modern chemical biology and proteomic approaches to identify the direct binding partners of this compound within cancer cells. Techniques such as thermal proteome profiling (TPP) and affinity-based protein profiling could be utilized. Once potential targets are identified, further validation through in vitro binding assays, cellular thermal shift assays (CETSA), and genetic knockdown or knockout experiments will be necessary. Understanding the molecular mechanism of action will provide a rational basis for the design of more potent and selective this compound-based therapeutics.

Applications in Chemical Biology and Development of Molecular Probes

The unique structure and biological activity of this compound make it an attractive scaffold for the development of chemical biology tools. By chemically modifying the this compound molecule to incorporate reporter tags such as fluorescent dyes or biotin, it is possible to create molecular probes. nih.gov These probes could be used to visualize the subcellular localization of this compound, identify its binding partners, and study its effects on cellular pathways in real-time.

The development of such probes would require synthetic strategies that allow for the site-specific introduction of a linker for conjugation without compromising the compound's biological activity. These this compound-based molecular probes would be invaluable tools for dissecting its mechanism of action and could also find broader applications in studying the biological processes that are modulated by this natural product.

Potential as Lead Compounds in Preclinical Drug Discovery and Development

This compound's demonstrated antitumor activity, although moderate, positions it as a promising lead compound for the development of new anticancer drugs. nih.gov The process of optimizing a natural product lead into a clinical candidate involves several key stages. nih.gov A crucial next step is to conduct comprehensive SAR studies to identify the key structural features responsible for its activity and to guide the design of more potent analogs.

These optimized analogs will then need to undergo rigorous preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity profiles. The ultimate goal is to identify a drug candidate with an improved therapeutic index that can be advanced into clinical trials. The unique indane-based structure of this compound offers the potential for a novel mechanism of action, which could be advantageous in overcoming drug resistance to existing cancer therapies.

Q & A

Q. What are the primary natural sources of Mutisianthol, and how is its bioactivity characterized in preliminary studies?

this compound is isolated from Mutisia species (Asteraceae family), particularly floral extracts . Initial bioactivity screening involves in vitro assays such as cytotoxicity testing (e.g., MTT assay against cancer cell lines) and anti-inflammatory profiling (e.g., COX-2 inhibition). Researchers should validate purity via HPLC and NMR before biological testing to avoid confounding results .

Q. What synthetic pathways are commonly used to produce this compound, and what are their limitations?

A key route involves TTN-TMOF-mediated ring contraction of 1,2-dihydronaphthalenes, yielding intermediates like compounds 6, 7, and 8, followed by stereoselective reduction to (±)-Mutisianthol . Challenges include low yields in the final step (≤35%) and racemization. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using chiral catalysts are recommended to address these issues .

Q. How should researchers design experiments to validate this compound’s structural identity and purity?

- Structural confirmation : Combine -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Compare data with literature for (±)-Mutisianthol .

- Purity assessment : Use HPLC with UV/Vis detection (λ = 254 nm) and a C18 column. Acceptable purity thresholds for biological assays: ≥95% .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s reported bioactivity data?

Example scenario: Discrepancies in anti-tumor efficacy between in vitro and in vivo models.

- Quantitative question : "Does this compound exhibit dose-dependent cytotoxicity in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, BT-549)?"

- Qualitative question : "What molecular mechanisms (e.g., apoptosis, autophagy) dominate in TNBC cells treated with this compound?" Integrate RNA-seq (quantitative) with pathway enrichment analysis (qualitative) to identify dominant mechanisms. Address contradictions by cross-validating results using siRNA knockdown or inhibitor studies .

Q. What methodological strategies are critical for optimizing this compound’s synthetic yield while maintaining stereochemical fidelity?

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., catalyst loading, reaction time).

- Analytical monitoring : Use inline FTIR or LC-MS to track intermediate formation (e.g., compound 8) .

- Racemization control : Employ chiral stationary phase HPLC to monitor enantiomeric excess (ee) during reduction steps .

Q. How can researchers address variability in anti-tumor activity across different this compound batches?

- Batch standardization : Implement QC protocols (e.g., NMR lot consistency, bioactivity benchmarking against a reference batch).

- Contradiction analysis : Use principal component analysis (PCA) to correlate impurities (e.g., residual intermediates) with reduced efficacy. If impurities are not causative, explore epigenetic variability in cell models .

Q. What ethical and reporting standards apply to preclinical studies of this compound?

- Data transparency : Share raw spectral data, assay protocols, and negative results in supplementary materials.

- Ethical compliance : Declare conflicts of interest (e.g., funding from phytochemical suppliers) and adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.